Product packaging for Disulfide, ethyl phenyl(Cat. No.:CAS No. 4032-81-9)

Disulfide, ethyl phenyl

Cat. No.: B12796266
CAS No.: 4032-81-9
M. Wt: 170.3 g/mol
InChI Key: UYKWEIJSRNJHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Organosulfur Chemistry and Disulfide Systems

Organosulfur chemistry, the study of compounds containing carbon-sulfur bonds, is a vast and vital field, encompassing a wide array of molecules that are fundamental to both biological systems and industrial processes. wikipedia.org Within this field, disulfides (R-S-S-R') represent a significant class of compounds characterized by a covalent sulfur-sulfur bond. wikipedia.orgbritannica.com This disulfide bridge is a key structural motif in many proteins, where it plays a crucial role in defining their three-dimensional structure and stability. jmchemsci.comlibretexts.org

Disulfides can be categorized as either symmetrical, where the two organic substituents (R) are identical, or unsymmetrical (also known as mixed disulfides), where they are different (R and R'). wikipedia.org While symmetrical disulfides like diphenyl disulfide are more commonly encountered in general organic synthesis, unsymmetrical disulfides are prevalent in many natural systems. wikipedia.orgwikipedia.org Disulfide, ethyl phenyl, is a prime example of an unsymmetrical disulfide, featuring both an ethyl and a phenyl group attached to the disulfide linkage. nih.gov The chemistry of disulfides is marked by their redox activity; they can be reduced to thiols and are formed by the oxidation of thiols. britannica.combritannica.com This interconversion is a cornerstone of many biochemical pathways. libretexts.orgbritannica.com

Significance of Unsymmetrical Disulfides in Chemical Synthesis and Mechanisms

The synthesis of unsymmetrical disulfides presents a unique challenge compared to their symmetrical counterparts. The direct oxidative cross-coupling of two different thiols often leads to a statistical mixture of two symmetrical disulfides and the desired unsymmetrical product, complicating purification and reducing yields. rsc.org To overcome this, various synthetic strategies have been developed. These methods often involve a two-step, one-pot process where one thiol is first activated with a reagent, followed by the addition of the second thiol. organic-chemistry.orgorganic-chemistry.org For instance, the use of 1-chlorobenzotriazole (B28376) allows for the formation of a benzotriazolated thiol intermediate, which then reacts with a different thiol to produce the unsymmetrical disulfide with high selectivity. organic-chemistry.orgacs.org Other methods include the use of organophosphorus sulfenyl bromides and N-trifluoroacetyl arenesulfenamides as activating agents. organic-chemistry.org More recent advancements have focused on developing chemoselective reagents and base-catalyzed aerobic oxidative coupling methods to afford unsymmetrical disulfides in high yields under mild conditions. acs.orgrsc.org

The controlled synthesis of unsymmetrical disulfides is of significant interest because it allows for the precise installation of different functional groups, which is crucial in the design of pharmaceuticals, agrochemicals, and materials. jmchemsci.comrsc.org The distinct electronic and steric environments created by the two different substituents can influence the reactivity and properties of the disulfide bond.

Current Research Trajectories and Identification of Key Knowledge Gaps for this compound

Current research involving this compound, and related unsymmetrical disulfides is multifaceted. One area of investigation is their reaction with various reagents. For example, the reaction of ethyl phenyl disulfide with sodium diethyl phosphonate (B1237965) has been studied, demonstrating a specific cleavage pattern to form O,O,S-triethyl phosphorothioate (B77711) and sodium thiophenoxide. acs.org This highlights the differential reactivity of the sulfur atoms within the unsymmetrical disulfide bridge.

Additionally, the disulfide-yne reaction, a photochemical process involving the addition of a disulfide to an alkyne, has been explored. rsc.org While this research primarily focused on other disulfides, the principles could be extended to ethyl phenyl disulfide to create unique vinyl dithioether structures. rsc.org

A significant knowledge gap remains in the comprehensive characterization and application of this compound itself. While general synthetic methods for unsymmetrical disulfides are well-documented, specific optimization for the synthesis of ethyl phenyl disulfide is not extensively reported. Furthermore, while its basic chemical properties are known, its potential applications in areas like materials science, medicinal chemistry, or as a specific reagent in organic synthesis are not yet fully explored. The mass spectral fragmentation patterns of unsymmetrical dialkyl disulfides have been studied, providing a basis for the analytical characterization of compounds like ethyl phenyl disulfide. cdnsciencepub.com Future research could focus on leveraging its unsymmetrical nature for targeted chemical transformations and exploring its biological activities, if any.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C8H10S2 nih.gov
Molecular Weight 170.3 g/mol nih.gov
CAS Number 4032-81-9 nih.gov
IUPAC Name (ethyldisulfanyl)benzene nih.gov
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available

Spectral Data for this compound

Type of SpectrumSource
¹H NMR Varian A-60, from Aldrich Chemical Company, Inc. nih.gov
¹³C NMR Copyright © 2024-2025 John Wiley & Sons, Inc. All Rights Reserved. SpectraBase. nih.gov
IR Coblentz Society, Inc. nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10S2 B12796266 Disulfide, ethyl phenyl CAS No. 4032-81-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4032-81-9

Molecular Formula

C8H10S2

Molecular Weight

170.3 g/mol

IUPAC Name

(ethyldisulfanyl)benzene

InChI

InChI=1S/C8H10S2/c1-2-9-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

UYKWEIJSRNJHQD-UHFFFAOYSA-N

Canonical SMILES

CCSSC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Strategies for Disulfide, Ethyl Phenyl

Classical and Emerging Synthetic Routes to Asymmetrical Disulfides

The efficient and selective synthesis of unsymmetrical disulfides is a significant area of research due to their presence in biological systems and their application in pharmaceuticals and materials science. rsc.orgorganic-chemistry.org Traditional methods often struggle with low selectivity, while modern approaches leverage photocatalysis and transition metal catalysis to achieve high yields under mild conditions. rsc.org

The formation of a disulfide bond is fundamentally an oxidation reaction involving the coupling of two thiol (-SH) groups to form a sulfur-sulfur (S-S) bond. nih.govcreative-proteomics.com This process can be understood through several key mechanistic pathways:

Oxidative Coupling of Thiols: This is the most direct pathway where two thiol molecules are oxidized to form a disulfide. The reaction requires an oxidizing agent, such as molecular oxygen, hydrogen peroxide, or iodine. creative-proteomics.comorgsyn.org The thiol is converted into a thiyl radical or another reactive sulfur species, which then couples with a second thiol molecule.

Thiol-Disulfide Exchange: This is a reversible reaction where a thiol attacks a disulfide bond. libretexts.org This process is crucial in both biological systems, where it is catalyzed by enzymes like protein disulfide isomerase (PDI), and in synthetic chemistry. nih.govnih.gov The exchange can lead to a mixture of disulfides, which presents a challenge for the selective synthesis of asymmetrical variants. organic-chemistry.org

Umpolung (Reversal of Polarity) Approach: To overcome the challenge of statistical mixtures, an "umpolung" strategy can be employed. chemistryviews.org In this approach, the typically nucleophilic sulfur of a thiol is converted into an electrophilic species, such as a sulfenium ion (RS+). This electrophilic sulfur species is generated in situ from an electron-rich thiol and can then react selectively with a different, electron-deficient thiol to form the desired unsymmetrical disulfide. chemistryviews.org

Reaction with Sulfenylating Agents: A highly selective method involves the reaction of a thiol with a sulfenylating agent, such as a sulfenyl halide (e.g., phenylsulfenyl chloride, PhSCl). wikipedia.org The thiol acts as a nucleophile, attacking the electrophilic sulfur of the sulfenyl halide to form the asymmetrical disulfide bond directly. Another approach involves activating a thiol with a reagent like 1-chlorobenzotriazole (B28376) (BtCl) to form an intermediate (RSBt), which then reacts with a second thiol to yield the unsymmetrical disulfide in a one-pot sequence. organic-chemistry.org

Various catalytic systems have been developed to promote the formation of disulfide bonds efficiently and under mild conditions. These systems often enhance reaction rates, improve yields, and can offer greater control over selectivity.

Recent advances have focused on visible-light photocatalysis, which allows for reactions under mild conditions with broad substrate applicability. rsc.org Transition metal-catalyzed systems are also widely employed, offering effective strategies for forming unsymmetrical disulfide bonds through mechanisms like reductive coupling and selective oxidation. rsc.org

Catalyst TypeExamplesReaction ConditionsAdvantages
Transition Metal Copper (Cu), Iron (Fe), Nickel (Ni), Palladium (Pd) rsc.orgorganic-chemistry.orgMild conditions, often at room temperatureHigh efficiency, good functional group tolerance, effective for late-stage functionalization rsc.orgorganic-chemistry.org
Photocatalysis Riboflavin derivatives, Samarium-oxo/hydroxy cluster (Sm-OC) organic-chemistry.orgVisible light, room temperatureMetal-free, mild conditions, utilizes air as an oxidant rsc.orgorganic-chemistry.org
Organocatalysis Iodine (I₂), N-Iodosuccinimide (NIS) chemistryviews.orgorganic-chemistry.orgOften room temperature, metal-freeMild conditions, broad substrate scope chemistryviews.org
Enzymatic Protein Disulfide Isomerase (PDI), DsbA nih.govBiological conditions (aqueous, neutral pH)High specificity and efficiency in biological systems, facilitates protein folding nih.govnih.gov

Selective Formation of Disulfide, Ethyl Phenyl: Regioselectivity and Yield Optimization

To synthesize ethyl phenyl disulfide selectively, strategies must be employed that prevent the formation of the two symmetrical byproducts. This is achieved by reacting a derivative of one thiol with the other thiol, rather than co-oxidizing them.

One of the most effective strategies involves the generation of a sulfenyl bromide intermediate. organic-chemistry.org In this method, a disulfide reagent is activated with bromine at low temperatures, creating a reactive intermediate that then reacts with a thiol. For the synthesis of ethyl phenyl disulfide, this could involve activating diphenyl disulfide to form a phenylsulfenyl bromide, which would then react with ethanethiol (B150549). This approach is noted for its high yields (often 90-100%), broad functional group tolerance, and very short reaction times (around 15 minutes) under mild conditions. organic-chemistry.org

Another powerful technique is the umpolung approach, where an electron-rich thiol is converted into a more stable electrophilic sulfenium ion. chemistryviews.org This ion then reacts selectively with an electron-deficient thiol. The reaction can be performed in a single step using iodine as a catalyst and a promoter mixture in ethanol. chemistryviews.org This method is advantageous for its mild, metal-free conditions.

The table below compares general strategies applicable to the regioselective synthesis of ethyl phenyl disulfide.

Synthetic StrategyReagents/IntermediatesKey AdvantagesTypical Yields (Unsymmetrical)
Thiol-Disulfide Exchange Ethanethiol + Diphenyl Disulfide (with catalyst)Utilizes readily available starting materialsVariable, depends on equilibrium
Sulfenyl Halide Reaction Ethanethiol + Phenylsulfenyl chloride (PhSCl)High regioselectivity, direct bond formationGenerally high
Intermediate Activation (e.g., with BtCl) Thiophenol activated with 1-chlorobenzotriazole (BtCl), then addition of ethanethiol organic-chemistry.orgOne-pot synthesis, avoids harsh oxidants organic-chemistry.orgHigh
Sulfenyl Bromide Intermediate Disulfide + Bromine, then addition of second thiol organic-chemistry.orgRapid reaction (15 min), high yields, mild conditions organic-chemistry.org90-100% organic-chemistry.org
Umpolung (Sulfenium Ion) Thiophenol + Ethanethiol with I₂ catalyst and DMAP/water promoter chemistryviews.orgMetal-free, mild conditions, single step chemistryviews.orgGood to excellent

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For disulfide synthesis, this involves minimizing waste, avoiding toxic reagents, and using renewable resources. researchgate.net

Several green strategies are applicable to the synthesis of ethyl phenyl disulfide:

Aerobic Oxidation: Using molecular oxygen from the air as the terminal oxidant is a cornerstone of green chemistry, as the only byproduct is water. organic-chemistry.orgresearchgate.net These reactions can be promoted by catalysts and sometimes accelerated by ultrasound. researchgate.netrsc.org

Use of Green Solvents: Water is an ideal green solvent. tandfonline.com Methods have been developed for the oxidative coupling of thiols in water, often catalyzed by readily available and non-toxic substances like ascorbic acid. tandfonline.com This approach avoids the use of hazardous organic solvents.

Electrochemical Synthesis: Electrochemical methods are inherently sustainable as they use electricity in place of chemical reagents to drive reactions. nih.gov This avoids the use of strong oxidants and the production of toxic byproducts. Smart flow electrosynthesis (SFE) has been developed for organodisulfides, offering a scalable and environmentally friendly route. nih.gov

Recyclable Catalysts: The use of catalysts that can be easily recovered and reused reduces waste and cost. researchgate.net Ionic liquids and other supported catalysts have been employed for the aerobic oxidation of thiols, allowing for simple product isolation and catalyst recycling. researchgate.net

Green ApproachKey FeaturesExamples of Reagents/ConditionsEnvironmental Benefit
Aerobic Oxidation Uses O₂ from the air as the oxidant organic-chemistry.orgTriethylamine (Et₃N) in DMF; Ultrasound irradiation rsc.orgWater is the only byproduct, avoids stoichiometric chemical oxidants.
Aqueous Synthesis Water as the reaction solvent tandfonline.comAscorbic acid (10 mol%) in water at room temperature tandfonline.comEliminates hazardous organic solvents, uses a benign catalyst.
Electrochemical Methods Reagent-free oxidation using electric current nih.govUndivided electrochemical cell, flow electrolysis nih.govHigh atom economy, avoids chemical oxidants, reduces waste.
Recyclable Catalysis Catalyst can be recovered and reused researchgate.netIonic liquid in water under ultrasonic irradiation researchgate.netReduces catalyst waste and overall process cost.

Advanced Spectroscopic and Structural Characterization of Disulfide, Ethyl Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of ethyl phenyl disulfide provides a clear signature of its constituent proton environments. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region, a result of their varied electronic environments (ortho, meta, para to the disulfide group). The ethyl group gives rise to two distinct signals: a quartet corresponding to the methylene (B1212753) (-CH₂) protons and a triplet corresponding to the methyl (-CH₃) protons. The splitting pattern arises from spin-spin coupling between the adjacent, non-equivalent protons. The integration of these signals confirms the ratio of protons in the molecule.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Ethyl phenyl disulfide is expected to show six distinct signals: two for the aliphatic ethyl group and four for the phenyl group (with the ortho- and meta-carbons being equivalent, respectively, assuming free rotation). The chemical shifts are indicative of the carbon's hybridization and local electronic environment.

Table 1: ¹H and ¹³C NMR Chemical Shift and Coupling Constant Data for Ethyl Phenyl Disulfide Note: Data is compiled from typical values for similar structures and may vary based on solvent and experimental conditions.

Atom ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
Phenyl (ortho)~7.5m-~127.5
Phenyl (meta)~7.3m-~129.1
Phenyl (para)~7.2m-~127.2
Phenyl (ipso)---~137.0
-S-S-CH₂-~2.9q~7.4~38.0
-CH₃~1.3t~7.4~14.5

m = multiplet, q = quartet, t = triplet

The coupling constant (J value), typically around 7.4 Hz for the ethyl group, is a measure of the interaction between the methylene and methyl protons and is independent of the spectrometer's magnetic field strength. libretexts.org Analysis of these J values is crucial for confirming the connectivity of the alkyl chain. oregonstate.edu

To unambiguously assign these signals and confirm the molecular framework, two-dimensional (2D) NMR techniques are employed. emerypharma.comnih.gov

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. For ethyl phenyl disulfide, a distinct cross-peak would be observed between the quartet at ~2.9 ppm and the triplet at ~1.3 ppm, definitively confirming the connectivity of the ethyl group (-CH₂-CH₃). youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates protons with the carbons to which they are directly attached. youtube.com An HSQC spectrum would show a correlation between the proton signal at ~2.9 ppm and the carbon signal at ~38.0 ppm, assigning them as the methylene group. Likewise, the proton signal at ~1.3 ppm would correlate with the carbon at ~14.5 ppm (the methyl group). Similar correlations would be used to assign the protonated carbons of the phenyl ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying connections involving quaternary (non-protonated) carbons. For instance, the methylene protons (~2.9 ppm) would be expected to show a correlation to the ipso-carbon of the phenyl ring (~137.0 ppm), confirming the attachment of the ethyl disulfide moiety to the aromatic ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy. This allows for the determination of its elemental formula. For ethyl phenyl disulfide, HRMS would confirm its molecular formula as C₈H₁₀S₂. epa.gov The calculated monoisotopic mass is 170.022393 g/mol , a value that HRMS can verify to within a few parts per million, providing definitive identification of the compound. epa.govspectrabase.com

Table 2: High-Resolution Mass Spectrometry Data for Disulfide, ethyl phenyl

Parameter Value
Molecular FormulaC₈H₁₀S₂
Average Mass170.29 g/mol
Monoisotopic Mass170.022393 g/mol

In tandem mass spectrometry (MS/MS), ions of the parent molecule (precursor ions) are selected and fragmented by collision-induced dissociation (CID) or other methods. The resulting fragment ions are then analyzed to deduce the structure of the original molecule. The fragmentation of disulfides is characterized by cleavage of the relatively weak S-S and C-S bonds. researchgate.netnih.gov

Key fragmentation pathways for ethyl phenyl disulfide would include:

S-S Bond Cleavage: Homolytic or heterolytic cleavage of the disulfide bond, leading to the formation of the phenylsulfanyl radical/cation (C₆H₅S•, m/z 109) and the ethylsulfanyl radical/cation (C₂H₅S•, m/z 61).

C-S Bond Cleavage: Fragmentation can occur at the C-S bonds, leading to the loss of the ethyl group to form a C₆H₅S₂⁺ ion (m/z 141) or loss of the phenyl group to form a C₂H₅S₂⁺ ion (m/z 93).

Further Fragmentation: The initial fragments can undergo further decomposition. For example, the C₆H₅S⁺ ion can lose sulfur to form the phenyl cation (C₆H₅⁺, m/z 77).

Table 3: Predicted MS/MS Fragmentation Ions for this compound

m/z Proposed Fragment Ion Formula
170[C₆H₅SSCH₂CH₃]⁺[C₈H₁₀S₂]⁺
141[C₆H₅SS]⁺[C₆H₆S₂]⁺
109[C₆H₅S]⁺[C₆H₅S]⁺
93[CH₃CH₂SS]⁺[C₂H₅S₂]⁺
77[C₆H₅]⁺[C₆H₅]⁺
61[CH₃CH₂S]⁺[C₂H₅S]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.

The IR and Raman spectra of ethyl phenyl disulfide exhibit characteristic bands corresponding to its functional groups. The S-S stretching vibration is a key feature, though it is often weak in the IR spectrum but can produce a more prominent signal in the Raman spectrum, typically appearing in the 400-550 cm⁻¹ region. scispace.com The C-S stretch gives rise to absorptions in the 600-800 cm⁻¹ range. Other significant vibrations include the aromatic and aliphatic C-H stretching, aromatic C=C ring stretching, and various bending modes. mdpi.comderpharmachemica.com

Table 4: Key Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Description
3050-3100ν(C-H)Aromatic C-H stretch
2850-2980ν(C-H)Aliphatic C-H stretch (ethyl group)
1580-1600ν(C=C)Aromatic ring stretch
1440-1480ν(C=C)Aromatic ring stretch
1450-1465δ(CH₂)Methylene scissoring
1375-1385δ(CH₃)Methyl symmetric bend
600-800ν(C-S)Carbon-Sulfur stretch
400-550ν(S-S)Disulfide stretch (often weak in IR)

ν = stretching, δ = bending

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

The electronic structure of this compound has been investigated using electronic absorption spectroscopy. A UV-Vis spectrum for this compound is cataloged in the SpectraBase database, indicating that its absorption properties in the ultraviolet-visible range have been measured. spectrabase.com However, specific data points such as the absorption maxima (λmax) and corresponding molar absorptivity (ε) values are not detailed in publicly accessible literature. Generally, for aromatic disulfides, the UV-Vis spectra are characterized by absorptions arising from π→π* transitions of the phenyl ring and n→σ* transitions associated with the disulfide bond. escholarship.org The precise wavelengths and intensities of these absorptions for this compound would be influenced by the interplay of the electronic effects of the ethyl and phenyl substituents attached to the disulfide bridge.

A comprehensive search of scientific databases and literature reveals a lack of available information regarding the emission spectroscopy of this compound. Consequently, details on its potential fluorescence or phosphorescence properties, including emission spectra, quantum yields, and excited-state lifetimes, are not documented.

Spectroscopic DataValueReference
UV-Vis Spectrum Available spectrabase.com
Absorption Maxima (λmax) Data not available
Molar Absorptivity (ε) Data not available
Emission Spectrum Data not available

Advanced X-ray Crystallography for Solid-State Molecular Architecture

An exhaustive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature indicates that the single-crystal X-ray structure of this compound has not been determined or is not publicly available. Therefore, no experimental data exists on its solid-state molecular architecture, including parameters such as bond lengths, bond angles, dihedral angles, and intermolecular interactions in the crystalline state. Without such a study, the precise three-dimensional arrangement of the molecule in the solid phase remains uncharacterized.

Crystallographic DataValueReference
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Key Bond Lengths (Å) Data not available
Key Bond Angles (°) Data not available
C-S-S-C Dihedral Angle (°) Data not available

Reaction Mechanisms and Reactivity Profiles of Disulfide, Ethyl Phenyl

Redox Chemistry and Disulfide Bond Transformations

The interconversion between thiols and disulfides is a fundamental redox process where the disulfide represents the oxidized state and the corresponding free thiols represent the reduced state. libretexts.orglibretexts.org In this transformation, each sulfur atom in the disulfide has formally lost a bond to hydrogen and gained a bond to the other sulfur atom. libretexts.orglibretexts.org

The cleavage of the sulfur-sulfur bond in ethyl phenyl disulfide can proceed through two primary mechanistic pathways: homolytic and heterolytic cleavage. youtube.comlibretexts.orgpressbooks.pub The preferred pathway is often dictated by the reaction conditions, such as the presence of light, heat, or specific reagents. libretexts.orgpressbooks.puballen.in

Homolytic Cleavage: This process, also known as homolysis, involves the even distribution of the two electrons in the S-S bond to each of the sulfur atoms. youtube.comlibretexts.orgallen.in This cleavage results in the formation of two distinct radical species: an ethylthiyl radical (EtS•) and a phenylthiyl radical (PhS•). Homolytic fission is typically initiated by energy input in the form of heat or ultraviolet (UV) radiation. libretexts.orgpressbooks.pub The presence of a radical initiator, such as an azo compound, can also facilitate this process. wikipedia.org Because the bond breaks evenly, no ions are formed; instead, two neutral but highly reactive free radicals are generated. allen.inquora.com

Heterolytic Cleavage: In contrast, heterolytic cleavage, or heterolysis, involves an unequal division of the bonding electrons. youtube.comlibretexts.orgallen.in One of the sulfur atoms retains the entire electron pair, becoming an anionic thiolate, while the other sulfur atom is left with a positive charge, forming a sulfenium cation. This results in the formation of an ion pair, for instance, an ethyl thiolate (EtS⁻) and a phenylsulfenium cation (PhS⁺), or vice versa. This pathway is characteristic of reactions involving polar reagents, such as nucleophiles or electrophiles, and is often favored in polar solvents that can stabilize the resulting ionic species. allen.inunibo.it For example, the reduction of disulfides by hydride reagents or the attack by other potent nucleophiles proceeds via a heterolytic mechanism. wikipedia.orgchemicalbook.com

FeatureHomolytic Cleavage (Homolysis)Heterolytic Cleavage (Heterolysis)
Electron DistributionSymmetrical: Each sulfur atom receives one electron from the bond. allen.inUnsymmetrical: One sulfur atom receives both electrons from the bond. allen.in
ProductsTwo free radicals (e.g., Ethylthiyl radical and Phenylthiyl radical). libretexts.orgAn ion pair (e.g., Thiolate anion and Sulfenium cation). allen.in
Reaction IntermediatesNeutral radical species. quora.comCharged ionic species (cation and anion). quora.com
Typical ConditionsHigh energy input (heat, UV light), presence of radical initiators. pressbooks.puballen.inPolar solvents, presence of nucleophiles or electrophiles, lower temperatures. allen.in
Associated ReactionsRadical chain reactions, polymerizations, radical additions. youtube.comwikipedia.orgNucleophilic substitution, reduction by hydrides, ionic reactions. youtube.comwikipedia.org

Disulfide bonds are covalent but reversible linkages. nih.gov They can be cleaved and reformed, a property that is central to their role in various chemical and biological systems. nih.govnih.gov Ethyl phenyl disulfide can participate in disulfide exchange reactions, where it reacts with a free thiol (R'-SH) to form a new, unsymmetrical disulfide and release a different thiol. libretexts.orglibretexts.org This process involves a sequence of nucleophilic substitution-like events where a thiolate anion attacks one of the sulfur atoms of the disulfide bond. libretexts.orglibretexts.org

The reaction proceeds through a thiolate-disulfide interchange mechanism. libretexts.org For example, in the presence of a thiol such as ethanethiol (B150549), an equilibrium can be established, leading to the formation of diethyl disulfide and thiophenol, alongside the starting materials. This reversibility allows for the dynamic shuffling of disulfide partnerships, a process crucial in protein folding and redox signaling. nih.gov

Reactivity with Nucleophilic and Electrophilic Species

The sulfur-sulfur bond in ethyl phenyl disulfide is susceptible to attack by both nucleophilic and electrophilic species.

Reactivity with Nucleophiles: The sulfur atoms in the disulfide bond are electrophilic centers that can react with a wide range of nucleophiles. masterorganicchemistry.com This is a form of heterolytic cleavage where the nucleophile attacks one of the sulfur atoms. wikipedia.org Strong nucleophiles, such as hydride reagents (e.g., sodium borohydride), readily reduce ethyl phenyl disulfide to its constituent thiols: ethanethiol and thiophenol. wikipedia.orgchemicalbook.com Potent carbon-based nucleophiles like Grignard reagents or enolates can also attack the disulfide bond, leading to the formation of new thioethers. wikipedia.org For instance, the reaction with a lithium enolate would yield an α-phenylsulfanyl or α-ethylsulfanyl carbonyl compound. wikipedia.org

Reactivity with Electrophiles: While the primary reactivity of disulfides is with nucleophiles, they can also react with strong electrophiles. Halogens like chlorine or bromine can induce the cleavage of the S-S bond. For example, the reaction with chlorine (Cl₂) leads to the formation of sulfenyl chlorides, in this case, ethanesulfenyl chloride and phenylsulfenyl chloride. wikipedia.org This process, known as the Zincke disulfide cleavage, transforms the disulfide into more reactive species that can be used in further synthesis. wikipedia.org

Radical Chemistry Involving Disulfide, Ethyl Phenyl and its Derived Species

The relatively weak nature of the S-S bond makes ethyl phenyl disulfide an excellent precursor for radical species under thermal or photochemical conditions. chemicalbook.comnih.gov

Homolytic cleavage of the S-S bond in ethyl phenyl disulfide, typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN), generates two distinct sulfur-centered radicals: the ethylthiyl radical (CH₃CH₂S•) and the phenylthiyl radical (C₆H₅S•). wikipedia.orgchemicalbook.comnih.gov

The generation of these radicals can be confirmed and studied using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net EPR spectroscopy is a powerful tool for detecting and characterizing species with unpaired electrons, providing insight into the structure and environment of the generated thiyl radicals. researchgate.net The bond dissociation energy for diaryl disulfides is around 50 kcal/mol, while for dialkyl disulfides it is approximately 65 kcal/mol, indicating that the generation of the phenylthiyl radical may be more facile. princeton.edu

Once generated, the ethylthiyl and phenylthiyl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions. wikipedia.org

Radical Addition: A common reaction pathway for thiyl radicals is their addition across unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. chemicalbook.comwikipedia.orgucl.ac.uk This is a key step in the thiol-ene reaction. wikipedia.orgwikipedia.org The thiyl radical adds to the unsaturated bond to form a new carbon-centered radical intermediate. wikipedia.orgnih.gov This intermediate can then propagate a chain reaction, for example, by abstracting a hydrogen atom from a thiol molecule. ucl.ac.uk The addition of thiyl radicals to alkenes is a reversible process, but their addition to alkynes is generally less reversible, leading to better yields of the addition product. ucl.ac.uk These reactions are atom-economical and provide an efficient method for forming carbon-sulfur bonds. nih.govnih.govmdpi.com

Radical Abstraction: Thiyl radicals are also capable of abstracting atoms, most commonly hydrogen atoms, from other molecules. beilstein-journals.orgnih.gov This process is known as a Hydrogen Atom Transfer (HAT) reaction. acs.org The thiyl radical abstracts a hydrogen atom from a suitable donor, generating a thiol and a new radical species. beilstein-journals.org This reactivity is utilized in various synthetic transformations, where the disulfide acts as a catalyst or co-catalyst to initiate a radical cascade. beilstein-journals.org For example, a phenylthiyl radical can abstract a hydrogen from a Hantzsch ester to generate an ester radical, which can then participate in further reactions. beilstein-journals.org

Reaction TypeDescriptionExample SubstrateProduct Type
Radical AdditionThe thiyl radical (EtS• or PhS•) adds across a C=C or C≡C bond, forming a new C-S bond and a carbon-centered radical. wikipedia.orgAlkenes, Alkynesβ-Sulfanyl alkyl/vinyl radical
Hydrogen Abstraction (HAT)The thiyl radical removes a hydrogen atom from another molecule, forming a thiol and a new radical. beilstein-journals.orgacs.orgAlkanes, Alcohols, Hantzsch EstersThiol (Ethanethiol or Thiophenol) + Substrate-derived radical
Cyclization ReactionsIntramolecular addition of a thiyl radical to an unsaturated bond within the same molecule, leading to cyclic products. nih.govbeilstein-journals.orgUnsaturated substrates with appropriate tether lengthSulfur-containing heterocycles
RecombinationTwo thiyl radicals combine to reform a disulfide bond (e.g., diethyl disulfide, diphenyl disulfide, or ethyl phenyl disulfide). wikipedia.orgEtS•, PhS•Disulfide

Mechanistic Studies of this compound in Complex Chemical Environments

The reactivity and stability of this compound are of significant interest in various complex chemical environments, particularly in the context of advanced energy storage systems. Mechanistic studies have begun to shed light on its behavior, revealing intricate decomposition pathways and potential stabilization strategies. These investigations are crucial for optimizing its performance and longevity when utilized as a component in electrolyte formulations.

Elucidation of Decomposition Pathways in Electrolyte Systems

In electrolyte systems, particularly those found in lithium-sulfur (Li-S) batteries, this compound is proposed to undergo specific decomposition and interaction pathways. While direct research on ethyl phenyl disulfide is limited, extensive studies on its close analogue, diphenyl disulfide (DPDS), provide significant insights into the likely mechanisms. When introduced as an electrolyte additive, the disulfide bond becomes a reactive center, especially in the presence of highly reactive polysulfide species (Li₂Sₙ, where n ranges from 4 to 8) that are intermediates in the battery's charge-discharge cycle.

Another potential decomposition route is through electrochemical reduction at the electrode surfaces. Like other organic disulfides, ethyl phenyl disulfide can be electrochemically reduced, leading to the formation of thiolate anions. researchgate.net In the context of a battery electrolyte, this process can contribute to the formation of a solid electrolyte interphase (SEI) layer on the electrodes. researchgate.netresearchgate.net

The table below summarizes the key proposed decomposition and interaction pathways for a disulfide like ethyl phenyl disulfide in a Li-S battery electrolyte, based on studies of analogous compounds.

Pathway Reactants Description Potential Impact on System
Polysulfide Interaction This compound + Li₂SₙNucleophilic attack by polysulfide anions on the S-S bond, leading to the formation of different, potentially less soluble, polysulfide species.Inhibition of the polysulfide shuttle effect, improved cycle life.
Electrochemical Reduction This compound + e⁻Reduction at the electrode surface, leading to the cleavage of the S-S bond and formation of thiolate species.Contribution to the formation of a protective SEI layer.

Stabilization Mechanisms through Chemical Scavenging or Passivation

To enhance the stability of electrolyte systems containing this compound and to leverage its reactive properties for improved battery performance, stabilization mechanisms involving passivation are of primary importance. The concept of chemical scavenging, while a valid stabilization strategy in many chemical systems, is less directly documented for this specific application compared to the well-studied phenomenon of electrode passivation.

Passivation:

The most significant stabilization mechanism observed for aromatic disulfides like diphenyl disulfide in battery electrolytes is the formation of a passivation layer on the electrode surfaces. researchgate.netresearchgate.net This process involves the electrochemical decomposition of the disulfide, as mentioned previously, to form a stable solid electrolyte interphase (SEI) film.

On the graphite (B72142) anode of a lithium-ion battery, diphenyl disulfide has been shown to decompose at normal operating voltages to form an SEI film. researchgate.net This film acts as a protective barrier, preventing further unwanted reactions between the electrolyte and the electrode. Similarly, at higher potentials, a passivating film can also form on the cathode. researchgate.netresearchgate.net It is hypothesized that these compact SEI layers provide protection for the electrode materials, thereby improving the cycling performance and stability of the battery. researchgate.net Given the structural similarity, this compound is expected to exhibit a similar ability to form these protective passivation layers.

The effectiveness of diphenyl disulfide as a film-forming additive in improving the performance of high-voltage LiCoO₂/graphite batteries is a clear indicator of this passivation mechanism. The data below, derived from studies on DPDS, illustrates the impact of this stabilization mechanism.

Battery Performance Metric Without DPDS Additive With 1.0 wt% DPDS Additive
Capacity Retention after 100 Cycles at 55 °C 44.4%68.4%

This data is based on the performance of Li₁.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃O₂/graphite batteries. researchgate.net

Chemical Scavenging:

Computational Chemistry and Theoretical Investigations of Disulfide, Ethyl Phenyl

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of ethyl phenyl disulfide. These methods solve approximations of the Schrödinger equation to determine the electronic structure and properties of the molecule, such as the distribution of electrons and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals in ethyl phenyl disulfide dictate its behavior as an electrophile or nucleophile.

Highest Occupied Molecular Orbital (HOMO): The HOMO of ethyl phenyl disulfide is primarily characterized by the lone pair electrons on the sulfur atoms. The energy of the HOMO is related to the molecule's ability to donate electrons (i.e., its nucleophilicity). A higher HOMO energy indicates greater reactivity as a nucleophile.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predominantly the antibonding σ* orbital of the sulfur-sulfur bond (σ*S-S). This orbital can accept electrons from a nucleophile. A lower LUMO energy signifies a greater ability to accept electrons, making the molecule a better electrophile.

The energy gap between the HOMO and LUMO is a critical parameter for molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. libretexts.org In reactions such as thiol-disulfide exchange, a nucleophile's HOMO interacts with the disulfide's LUMO. This interaction leads to the population of the S-S antibonding orbital, resulting in the cleavage of the disulfide bond. wikipedia.org

OrbitalDescriptionRole in Reactivity
HOMOPrimarily composed of sulfur lone-pair p-orbitals.Electron-donating orbital; dictates nucleophilic character.
LUMOPrimarily the antibonding σ* orbital of the S-S bond.Electron-accepting orbital; site of nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicator of kinetic stability and overall reactivity.

The distribution of electron density within the ethyl phenyl disulfide molecule is uneven due to the differing electronegativities of its constituent atoms (S, C, H) and the presence of sulfur lone pairs. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. libretexts.org

An MEP map illustrates the electrostatic potential on the molecule's electron density surface. wolfram.com Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For a disulfide like ethyl phenyl disulfide, the MEP map reveals key features:

Negative Potential: A region of negative electrostatic potential is located around the sulfur atoms, corresponding to their electron-rich lone pairs. This confirms their nucleophilic character.

Computational studies on similar molecules, such as allyl methyl disulfide, confirm this dual nature, showing electronegative regions associated with the sulfur lone pairs and electropositive regions along the bond axes. researchgate.net This charge distribution is crucial for understanding non-covalent interactions and the regioselectivity of chemical reactions. nih.gov

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of ethyl phenyl disulfide is primarily due to rotation around its single bonds, most notably the S-S bond and the C-S bonds. Conformational analysis involves studying the energy of the molecule as a function of these rotations. The resulting potential energy surface (PES) maps the relative stabilities of different spatial arrangements, or conformers. libretexts.org

The most critical dihedral angle in disulfides is the C-S-S-C angle (χ₃). Computational studies on various disulfides, including the model compound diethyl disulfide, consistently show that the lowest energy conformation is a gauche structure, where the C-S-S-C dihedral angle is approximately ±90°. wikipedia.orgnih.gov

The potential energy surface for the C-S-S-C torsion shows significant energy barriers for other conformations:

Syn-periplanar (eclipsed, 0°): This conformation is highly unstable due to severe steric repulsion between the ethyl and phenyl groups and torsional strain from the eclipsing sulfur lone pairs.

Anti-periplanar (trans, 180°): This conformation is also a high-energy state. While it minimizes steric hindrance between the terminal groups, it maximizes the repulsion between the sulfur lone pairs, leading to destabilization. researchgate.net

Therefore, the global minimum on the potential energy surface for ethyl phenyl disulfide corresponds to a gauche conformer. The energy difference between the stable gauche form and the unstable eclipsed and anti-periplanar transition states represents the rotational barrier. nih.govresearchgate.net

ConformationApproximate C-S-S-C Dihedral AngleRelative Energy (Illustrative)Stability
Gauche±90°0 kJ/mol (Global Minimum)Most Stable
Syn-periplanar (Eclipsed)~25-35 kJ/molTransition State (Unstable)
Anti-periplanar (Trans)180°~10-15 kJ/molTransition State (Unstable)

Note: Relative energy values are illustrative and based on calculations for analogous simple disulfides like dimethyl disulfide and diethyl disulfide. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions involving ethyl phenyl disulfide. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition state—the highest energy point along the reaction coordinate. uni-giessen.de

A prominent reaction of disulfides is the thiol-disulfide exchange, which is fundamental in biochemistry and organic synthesis. nih.gov Computational modeling of this reaction shows that it proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov

The process can be described as follows:

A nucleophilic thiolate anion (RS⁻) approaches the disulfide bond of ethyl phenyl disulfide.

The thiolate attacks one of the sulfur atoms along the S-S bond axis.

A transition state is formed, which is characterized by a linear arrangement of the attacking sulfur, the central sulfur, and the leaving sulfur ([RS···S(Ph)···SEt]⁻). In this transient structure, the negative charge is delocalized across all three sulfur atoms.

The S-S bond cleaves, releasing a new thiolate anion (phenoxide or ethoxide, depending on the site of attack) and forming a new disulfide.

The characterization of this transition state is a key outcome of reaction modeling, as its energy relative to the reactants determines the activation energy of the reaction.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is equivalent to the energy difference between the reactants and the transition state. acs.org Computational chemistry allows for the direct calculation of this barrier. For the thiol-disulfide exchange reaction, quantum mechanical methods like Density Functional Theory (DFT) and higher-level ab initio methods are used to calculate the energies of the reactants and the SN2 transition state. acs.org

The calculated activation energy can then be used in the Arrhenius or Eyring equations to estimate the reaction rate constant. Theoretical studies on model thiol-disulfide exchange reactions have reported activation energies that vary depending on the specific molecules and the computational method used.

Reaction SystemComputational MethodCalculated Activation EnergyReference
Thiol/Disulfide Exchange (Insulin/DTT)Experimental/Bell-like Model65 kJ/mol pnas.org
Glutathione Disulfide ExchangeQM/MM (Solvated Model)29.7 kcal/mol (~124 kJ/mol) nih.gov
Model Thiol-Disulfide ExchangeCCSD(T)/CBS//MP2~7-8 kcal/mol (~29-33 kJ/mol) acs.org

Note: These values are for related systems and illustrate the typical range of activation energies for thiol-disulfide exchange reactions.

These calculations show that the reaction has a moderate activation barrier, consistent with the observation that these reactions proceed at reasonable rates under ambient conditions, often accelerated by catalysis. nih.gov

The surrounding solvent can have a profound impact on reaction pathways and rates by differentially stabilizing the reactants, transition states, and products. Computational models can account for these effects either explicitly, by including individual solvent molecules, or implicitly, by using a polarizable continuum model (PCM).

For the thiol-disulfide exchange reaction involving ethyl phenyl disulfide, solvent effects are critical:

Ground-State Stabilization: A polar solvent can stabilize the charge of the reactant thiolate anion through solvation (e.g., hydrogen bonding). This stabilization lowers the energy of the reactant state, which can increase the activation energy barrier compared to the reaction in the gas phase. nih.gov

Conformational Control: Solvents can influence the conformational equilibrium of the disulfide, potentially favoring a more reactive conformer and thus altering the reaction rate. researchgate.net Studies on peptides have shown that different solvents can alter the conformational landscape, which in turn affects disulfide bond formation and reactivity. researchgate.netijpsi.org

Computational studies have shown that for certain disulfide exchange reactions, such as those assisted by metal ions, a higher solvent dielectric constant can lower the activation energy by preferentially stabilizing a charge-separated transition state. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and intermolecular interactions of molecules at an atomic level. While specific MD simulation studies exclusively focused on ethyl phenyl disulfide are not extensively documented in publicly available literature, a comprehensive understanding of its dynamic characteristics can be inferred from computational and theoretical investigations of its constituent functional groups and closely related disulfide compounds.

The rotation around the S-S bond is subject to a notable energy barrier. Density Functional Theory (DFT) calculations on simple alkyl disulfides suggest that this torsional barrier is in the range of 8-10 kcal/mol. This barrier is significant enough to restrict free rotation at ambient temperatures, meaning the molecule will predominantly reside in its minimum energy gauche conformations. However, thermal energy can allow for transitions between these stable states, contributing to the molecule's conformational flexibility.

The ethyl and phenyl groups also exhibit dynamic behavior. The ethyl group can undergo rotation around the C-S bond, leading to different spatial orientations of the terminal methyl group. Similarly, the phenyl group can rotate about its C-S bond, although this rotation might be influenced by steric hindrance with the sulfur atom.

Intermolecular interactions are critical for understanding how ethyl phenyl disulfide behaves in a condensed phase or in the presence of other molecules. The phenyl group allows for π-stacking and other aromatic interactions. Computational studies on the interaction between disulfide derivatives and aromatic groups have indicated the presence of strong interactions. For instance, interactions between dimethyl disulfide and benzene have been noted, suggesting that the disulfide bridge itself can engage in favorable interactions with aromatic systems. This implies that in a condensed phase, ethyl phenyl disulfide molecules could orient themselves to facilitate interactions between the disulfide bridge of one molecule and the phenyl ring of another.

Furthermore, the sulfur atoms in the disulfide bond, with their lone pairs of electrons, can act as weak hydrogen bond acceptors. While not as strong as conventional hydrogen bonds involving oxygen or nitrogen, these interactions can influence the local structure and dynamics in protic environments.

To provide a more quantitative insight into the expected dynamic and structural parameters of ethyl phenyl disulfide, the following tables summarize typical values derived from computational studies of related disulfide compounds.

Table 1: Calculated Rotational Energy Barriers for the S-S Bond in Model Disulfides
Model CompoundComputational MethodRotational Barrier (kcal/mol)
General Alkyl DisulfidesVarious8 - 10
MeSS-t-BuDFT6.0
Table 2: Typical Geometrical Parameters for the C-S-S-C Moiety in Aryl Disulfides
ParameterTypical Value
S-S Bond Length~2.03 Å
C-S Bond Length~1.77 Å
C-S-S Bond Angle~104°
C-S-S-C Dihedral Angle~85° ± 3°
Table 3: Estimated Intermolecular Interaction Energies involving Disulfides and Aromatic Rings
Interacting PairInteraction TypeEstimated Energy (kcal/mol)
Dimethyl Disulfide - BenzeneDispersion and ElectrostaticStrong (Specific value not available)
Thiol - BenzeneS-H/π Interaction-1 to -3

Advanced Chemical Applications and Functionalization Strategies of Disulfide, Ethyl Phenyl

Disulfide, Ethyl Phenyl as a Precursor in Diverse Organic Transformations

Ethyl phenyl disulfide is a key precursor for the introduction of either a phenylthio (PhS) or an ethylthio (EtS) moiety into organic molecules. The polarity and reactivity of the S-S bond allow it to react with various nucleophiles and radical species, facilitating the formation of new carbon-sulfur (C-S) bonds.

By analogy to the well-studied reactivity of diphenyl this compound disulfide is expected to be an effective agent for the α-sulfenylation of carbonyl compounds. lookchem.com In such reactions, an enolate attacks the disulfide, displacing one of the thiolates and forming a new C-S bond adjacent to the carbonyl group. This transformation is a fundamental step in the synthesis of complex organic molecules.

A specific documented reaction of ethyl phenyl disulfide involves its interaction with sodium diethyl phosphonate (B1237965). In this transformation, the phosphonate anion attacks the disulfide, leading to selective cleavage of the S-S bond. The reaction exclusively yields O,O,S-triethyl phosphorothioate (B77711) and sodium thiophenoxide, demonstrating a clear regioselectivity in the cleavage process where the thiophenoxide acts as the leaving group. lookchem.com

Furthermore, disulfides serve as crucial intermediates in the synthesis of sulfur-containing heterocycles. mdpi.com A common synthetic strategy involves the oxidation of a thiol to a disulfide, which then undergoes an intramolecular cyclization to form the target heterocyclic ring. Ethyl phenyl disulfide can act as a precursor in multi-step syntheses that ultimately yield complex heterocyclic structures valuable in medicinal and materials chemistry.

Table 1: Representative Organic Transformations Involving Ethyl Phenyl Disulfide
ReactantReagentMajor ProductsTransformation TypeReference
Ethyl Phenyl DisulfideSodium Diethyl PhosphonateO,O,S-triethyl phosphorothioate, Sodium thiophenoxideNucleophilic Cleavage lookchem.com
Enolate of a Carbonyl CompoundEthyl Phenyl Disulfideα-sulfenylated carbonyl compound, Thiolateα-Sulfenylation (Analogous Reactivity) lookchem.com

Exploration of this compound in Catalytic Cycles and Ligand Design

The disulfide bond can actively participate in catalytic cycles, particularly in transition-metal-catalyzed cross-coupling reactions. While specific examples detailing the use of ethyl phenyl disulfide as a ligand are scarce, the fundamental reactivity of disulfides provides a clear framework for its potential applications.

A common catalytic step involves the oxidative addition of a low-valent transition metal (e.g., Nickel(0) or Palladium(0)) into the S-S bond of a disulfide. This insertion cleaves the disulfide and forms two metal-thiolate (M-SR) species. These intermediates are central to numerous C-S bond-forming reactions, where the organothio group is subsequently transferred to an organic electrophile via reductive elimination. Ethyl phenyl disulfide could serve as a precursor to generate both ethylthiolate and phenylthiolate complexes, which could then engage in catalytic cross-coupling.

Moreover, the disulfide moiety can be incorporated into the backbone of more complex chiral ligands to influence the stereochemical outcome of a reaction. Chiral disulfide catalysts have been developed for processes like asymmetric hydrophosphinylation, where the disulfide bond is essential for the catalytic activity. While ethyl phenyl disulfide itself is achiral, it represents a fundamental structural unit that could be incorporated into more elaborate ligand frameworks, offering a combination of steric (phenyl) and flexible (ethyl) groups to modulate the catalytic environment.

Derivatization Strategies for Tailoring Reactivity and Selectivity

The chemical properties of ethyl phenyl disulfide can be precisely tuned by introducing functional groups onto its phenyl ring. Such derivatization allows for the modulation of its electronic and steric characteristics, thereby tailoring its reactivity and selectivity in subsequent transformations.

Strategies for synthesizing functionalized unsymmetrical disulfides are well-established and can be readily applied to create derivatives of ethyl phenyl disulfide. nih.gov A primary method involves the reaction of a functionalized thiophenol with a source of the ethylthio group, such as S-ethyl thiotosylate, under mild conditions. This approach accommodates a wide array of functional groups, including esters, nitro groups, and halogens.

By introducing electron-withdrawing groups (e.g., -NO₂, -CN) onto the phenyl ring, the electrophilicity of the adjacent sulfur atom is increased, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can enhance the nucleophilicity of the sulfur atom or alter the stability of radical intermediates. This ability to fine-tune the molecule's electronic profile is crucial for optimizing its performance as a precursor in organic synthesis or as a component in materials.

Table 2: Potential Derivatives of Ethyl Phenyl Disulfide and Their Expected Properties
Derivative NameFunctional Group (on Phenyl Ring)Expected Effect on Reactivity
Ethyl 4-nitrophenyl disulfide-NO₂ (Electron-Withdrawing)Increases electrophilicity of the phenyl-adjacent sulfur atom.
Ethyl 4-methoxyphenyl (B3050149) disulfide-OCH₃ (Electron-Donating)Increases electron density on the sulfur atoms.
Ethyl 4-chlorophenyl disulfide-Cl (Inductively Withdrawing)Moderately increases electrophilicity.

Role as a Chemical Additive in Advanced Material Chemistry

The unique electrochemical properties of the disulfide bond make compounds like ethyl phenyl disulfide attractive as additives in advanced materials, particularly in energy storage systems. Recent research has highlighted the use of unsymmetrical disulfides as active materials for the cathodes of lithium batteries. mdpi.com The reversible cleavage and formation of the S-S bond provides a mechanism for multi-electron redox activity, which is essential for battery function.

In this context, ethyl phenyl disulfide can function as a cathode-active material where, during discharge, the disulfide bond is reduced and cleaved to form a lithium ethylthiolate and a lithium phenylthiolate. During charging, this process is reversed, and the disulfide bond is reformed. The use of an unsymmetrical disulfide offers a way to modulate the electrochemical potential and solubility of the active species compared to symmetrical disulfides.

When used in an electrochemical cell, ethyl phenyl disulfide interacts directly with the electrode surfaces. Its performance and stability are linked to its ability to participate in the formation of a stable solid electrolyte interphase (SEI) on the anode and to undergo efficient redox cycling at the cathode. The disulfide bond can be electrochemically cleaved upon reduction, generating thiolate anions that can interact with the electrode surface or with lithium ions in the electrolyte. This process is central to its function as a cathode material. mdpi.com

Unsymmetrical disulfides are also valuable in the formation of self-assembled monolayers (SAMs) on metal surfaces such as gold. nih.gov In this application, the disulfide bond cleaves upon contact with the surface, leading to the formation of two different thiolate species that covalently bind to the metal. This process allows for the creation of mixed monolayers with well-defined surface compositions, which can be used to tailor the interfacial properties of electrodes for applications in sensors, electronics, and corrosion prevention.

Future Directions and Emerging Research Paradigms for Disulfide, Ethyl Phenyl

Integration with Supramolecular Chemistry and Self-Assembly Processes

The reversible nature of the disulfide bond makes it an ideal motif for the construction of dynamic supramolecular architectures. The integration of ethyl phenyl disulfide into self-assembling systems could lead to the development of novel materials with tunable properties. The asymmetry of the ethyl phenyl disulfide molecule, with its distinct alkyl and aryl moieties, could be exploited to direct the formation of specific, complex supramolecular structures.

Future research could explore the synthesis of macrocycles and cages where ethyl phenyl disulfide is a key structural component. By analogy with other unsymmetrical disulfides, it is plausible that ethyl phenyl disulfide could be incorporated into dynamic combinatorial libraries, allowing for the discovery of new host-guest systems and functional materials. The differential reactivity and steric demands of the ethyl and phenyl groups could be harnessed to control the self-assembly process, leading to structures that are not accessible with symmetrical disulfides.

Table 1: Potential Supramolecular Architectures Incorporating Ethyl Phenyl Disulfide

Supramolecular StructurePotential ApplicationKey Design Feature
MacrocyclesMolecular recognition, catalysisAlternating ethyl and phenyl groups to create specific binding pockets.
Cages and CapsulesDrug delivery, encapsulation of reactive speciesControlled porosity and internal environment based on the orientation of the ethyl and phenyl groups.
Self-Assembled MonolayersSurface modification, electronicsAnisotropic surfaces with tunable hydrophobicity/hydrophilicity.
Supramolecular PolymersSmart materials, sensorsStimuli-responsive materials that assemble/disassemble via thiol-disulfide exchange.

Exploration in Bio-inspired Chemical Transformations

Nature extensively utilizes the disulfide bond in proteins and enzymes to control structure and function. Bio-inspired chemical transformations involving ethyl phenyl disulfide could lead to the development of novel catalysts and biocompatible materials. The reactivity of the disulfide bond in ethyl phenyl disulfide can be modulated by the electronic and steric effects of the ethyl and phenyl substituents, offering a tunable platform for catalytic applications.

One promising area of research is the development of bio-inspired catalysts for oxidation reactions. Disulfides can act as catalysts or co-catalysts in a variety of oxidative transformations. Investigating the catalytic activity of ethyl phenyl disulfide in reactions such as the aerobic oxidation of thiols could reveal its potential as a green and efficient catalyst. Furthermore, the incorporation of ethyl phenyl disulfide into peptide or polymer backbones could lead to the creation of artificial enzymes with tailored catalytic activities.

Table 2: Potential Bio-inspired Applications of Ethyl Phenyl Disulfide

Application AreaResearch FocusPotential Outcome
CatalysisAerobic oxidation of thiols and other substrates.Development of mild and selective oxidation catalysts.
Drug DeliveryThiol-responsive drug release systems.Targeted delivery of therapeutics to specific cellular environments.
BiomaterialsSelf-healing hydrogels and polymers.Dynamic materials that can repair damage through disulfide exchange.
BiosensingProbes for detecting biologically relevant thiols.Tools for studying cellular redox processes.

Development of Novel Analytical Methodologies for Detection and Quantification in Complex Matrices

The development of robust and sensitive analytical methods for the detection and quantification of specific disulfides in complex matrices is a significant challenge. For ethyl phenyl disulfide, future research should focus on creating tailored analytical methodologies that can distinguish it from other sulfur-containing compounds, particularly in biological and environmental samples.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), could be employed to develop specific fragmentation pathways for the unambiguous identification of ethyl phenyl disulfide. nih.gov Coupled with high-performance liquid chromatography (HPLC), these methods would allow for the separation and quantification of ethyl phenyl disulfide in complex mixtures. nih.gov The development of selective fluorescent probes that react specifically with the ethyl phenyl disulfide bond could also provide a powerful tool for its detection in cellular environments.

Table 3: Emerging Analytical Techniques for Ethyl Phenyl Disulfide

Analytical TechniquePrinciplePotential Advantage for Ethyl Phenyl Disulfide
HPLC-MS/MSSeparation by chromatography followed by mass-selective detection and fragmentation.High selectivity and sensitivity for quantification in complex matrices. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds followed by mass analysis.Suitable for the analysis of ethyl phenyl disulfide in environmental air or water samples.
Capillary Electrophoresis (CE)Separation based on electrophoretic mobility.High-resolution separation from structurally similar compounds.
Fluorescent ProbesChemical probes that exhibit a change in fluorescence upon reaction with the target analyte.Real-time imaging and detection in biological systems.

Interdisciplinary Research Opportunities Bridging Disulfide Chemistry with Other Fields

The unique properties of the disulfide bond in ethyl phenyl disulfide open up a plethora of opportunities for interdisciplinary research, bridging the gap between disulfide chemistry and fields such as materials science, medicinal chemistry, and nanotechnology.

In materials science , the incorporation of ethyl phenyl disulfide into polymer backbones could lead to the development of self-healing materials and stimuli-responsive polymers. The dynamic nature of the disulfide bond would allow for the reversible formation and cleavage of cross-links, enabling the material to repair itself upon damage. nist.gov

In medicinal chemistry , unsymmetrical disulfides have shown promise as potential therapeutic agents, exhibiting antimicrobial and anticancer activities. nih.govresearchgate.net Future research could explore the biological activity of ethyl phenyl disulfide and its derivatives, potentially leading to the discovery of new drug candidates. The ability of the disulfide bond to be cleaved under the reducing conditions found inside cells could be exploited for the targeted release of drugs.

In nanotechnology , ethyl phenyl disulfide could be used to functionalize gold nanoparticles and other nanomaterials. The sulfur atoms of the disulfide bond have a strong affinity for gold surfaces, allowing for the formation of self-assembled monolayers. The ethyl and phenyl groups would then present a modifiable surface, enabling the creation of functionalized nanoparticles for applications in sensing, catalysis, and drug delivery.

Table 4: Interdisciplinary Research Areas for Ethyl Phenyl Disulfide

FieldResearch OpportunityPotential Impact
Materials ScienceDevelopment of self-healing and responsive polymers.Creation of "smart" materials with extended lifetimes and novel functionalities. nist.gov
Medicinal ChemistryInvestigation of antimicrobial and anticancer properties.Discovery of new therapeutic agents with novel mechanisms of action. nih.govresearchgate.net
NanotechnologyFunctionalization of nanoparticles for targeted delivery and sensing.Advancement of nanomedicine and diagnostic tools.
Chemical BiologyDevelopment of chemical probes for studying cellular redox biology.Enhanced understanding of the role of disulfides in biological processes.

Q & A

Q. What are the standard synthetic routes for ethyl phenyl disulfide, and how do reaction conditions influence product purity?

Ethyl phenyl disulfide can be synthesized via photooxidation of thiol precursors using methylene blue as a photosensitizer. Key factors include temperature control (e.g., 0°C baths to stabilize intermediates), solvent selection (methanol for solubility), and oxygen absorption monitoring. Reaction yields (~48–69%) depend on the disulfide substrate and photosensitizer concentration. Impurities, such as thiolsulfonates, may arise during disproportionation of intermediates, necessitating purification via preparative TLC or distillation .

Q. Which spectroscopic techniques are essential for characterizing ethyl phenyl disulfide, and what key spectral markers should researchers expect?

  • NMR Spectroscopy : Look for singlet peaks corresponding to methyl/methylene groups (e.g., δ 7.0–8.6 for ethyl groups) and aromatic protons (δ 7.0–8.6 ppm). Disproportionation byproducts may introduce additional multiplets .
  • Infrared (IR) Spectroscopy : Bands at 6.9–7.85 µm indicate S–S or S–O stretching vibrations. Thiolsulfinate intermediates show distinct absorptions at 9.25–13.2 µm .
  • Gas Chromatography (GC) : Used to assess purity and resolve disulfide/thiolsulfonate mixtures. Internal standards (e.g., dodecane) improve quantification accuracy .

Advanced Research Questions

Q. How can researchers mitigate the disproportionation of thiolsulfinate intermediates during ethyl phenyl disulfide synthesis?

Thiolsulfinates (e.g., methyl methanethiolsulfinate) undergo rapid disproportionation to disulfides and thiolsulfonates. Stabilization strategies include:

  • Additive Use : Trace pyridine (0.1–0.5% w/w) neutralizes acidic impurities, slowing disproportionation rates by 30–50% .
  • Low-Temperature Processing : Distillation or TLC analysis at ≤0°C reduces thermal degradation .
  • In Situ Monitoring : Real-time GPC analysis identifies byproduct formation, enabling prompt adjustments to reaction conditions .

Q. What methodological considerations are critical when using photooxidation with methylene blue to synthesize ethyl phenyl disulfide, and how can reaction yields be optimized?

  • Photosensitizer Concentration : 0.05–0.1 g methylene blue per 100 ml solvent balances reactivity and cost. Excess photosensitizer may promote side reactions .
  • Oxygen Supply : Controlled O₂ absorption (e.g., 7.2–12.7 mmol O₂/hr) ensures complete oxidation without over-oxidizing thiolsulfinates to sulfones .
  • Substrate Specificity : Aromatic disulfides (e.g., diphenyl disulfide) resist photooxidation due to steric hindrance; aliphatic analogs (e.g., diethyl disulfide) react efficiently .

Q. In comparative studies of aromatic disulfides, how does the electronic environment of substituents affect the stability and reactivity of ethyl phenyl disulfide?

Electron-withdrawing groups (e.g., –Cl, –NO₂) on the phenyl ring enhance disulfide stability by reducing electron density on sulfur atoms, as shown in 35Cl NQR studies of chlorophenyl sulfones. Conversely, electron-donating groups (e.g., –OCH₃) increase susceptibility to nucleophilic attack, altering reaction pathways in organic synthesis . Ethyl phenyl disulfide’s intermediate reactivity makes it suitable for controlled cross-linking in polymer chemistry or redox-responsive drug delivery systems .

Methodological Recommendations

  • Purification : Use vacuum distillation (0.12–0.2 mm Hg) to isolate high-purity disulfide fractions .
  • Quality Control : Combine GC with mass spectrometry (MS) to detect trace impurities (e.g., sulfones) below 1% .
  • Comparative Studies : Benchmark against diphenyl disulfide (CAS 882-33-7) for reactivity studies, leveraging its well-characterized NMR and IR profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.